![molecular formula C6H5BrN2O4S B1526109 2-Bromo-5-nitrobenzenesulfonamide CAS No. 100707-40-2](/img/structure/B1526109.png)
2-Bromo-5-nitrobenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-nitrobenzenesulfonamide consists of a benzene ring substituted with a bromo group, a nitro group, and a sulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Analytical Applications
2-Bromo-5-nitrobenzenesulfonamide has been utilized in various analytical applications. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been employed as an oxidizing titrant. This compound's synthesis, composition, and structure have been explored, highlighting its utility in direct titrations of various substances such as ascorbic acid and sulfite. These procedures are noted for their simplicity and rapidity, with errors within ± 0.5% (Gowda et al., 1983).
Synthesis and Chemical Transformations
Nitrobenzenesulfonamides, including derivatives like this compound, are used in the synthesis of secondary amines and as protective agents for amines. These compounds undergo smooth alkylation and can be deprotected via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama et al., 1995). Moreover, polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride have been used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Biological and Medicinal Applications
In the realm of biology and medicine, derivatives of nitrobenzenesulfonamides, including this compound, have shown potential. For example, a Piloty's acid derivative, which includes a similar structure, demonstrated improved nitroxyl-releasing characteristics. This finding is particularly relevant in cardiovascular research, as nitroxyl has unique biological activities in this system (Aizawa et al., 2013).
Applications in Material Science
The chemical versatility of this compound extends to material science as well. Its derivatives have been used in the synthesis of novel materials with potential applications. For instance, the synthesis of novel amino acid carbohydrate hybrids via Mitsunobu glycosylation of nitrobenzenesulfonamides showcases the compound's utility in creating unique chemical structures (Turner et al., 2001).
Future Directions
The future directions for research on 2-Bromo-5-nitrobenzenesulfonamide could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential applications in various fields . As with all research chemicals, any future studies should be conducted following appropriate safety protocols.
Mechanism of Action
Target of Action
2-Bromo-5-nitrobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their death .
Result of Action
The primary result of the action of this compound is the death of bacteria due to the inhibition of DNA synthesis . This makes it effective in treating bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments .
properties
IUPAC Name |
2-bromo-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUANJNVBNJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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